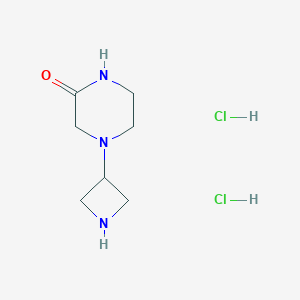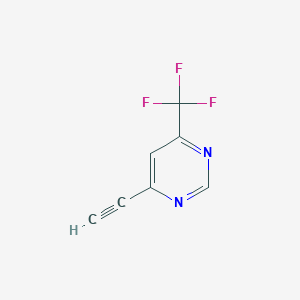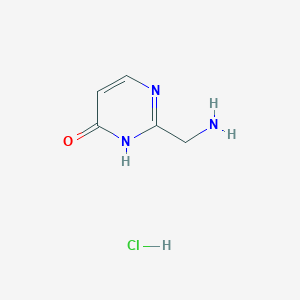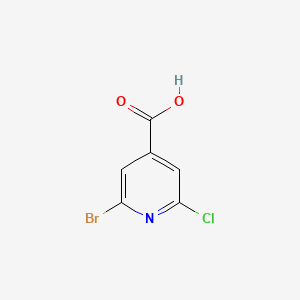![molecular formula C12H11N3O3 B1449799 2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid CAS No. 1193387-71-1](/img/structure/B1449799.png)
2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid
Descripción general
Descripción
This compound, also known as 2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid, has a molecular weight of 245.23 and a molecular formula of C12H11N3O3 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11N3O3/c1-7-9(6-10(16)17)12(18)15-11(14-7)8-2-4-13-5-3-8/h2-5H,6H2,1H3,(H,16,17)(H,14,15,18) . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a predicted density of approximately 1.4 g/cm3 and a predicted refractive index of n20D 1.66 .Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics research where it serves as a building block for synthesizing peptides and proteins for experimental analysis . Its structure allows for the introduction of pyrimidine rings into peptides, which can be crucial for studying protein-protein interactions and enzyme-substrate dynamics.
Antimicrobial Activity
The pyrimidine scaffold of the compound has been associated with antimicrobial properties . It can be used to develop new antimicrobial agents, particularly against resistant strains of bacteria, by disrupting their DNA synthesis .
Antiviral Research
In the realm of antiviral research , derivatives of this compound have shown promise. They can be designed to interfere with viral replication processes, offering a potential pathway for creating novel antiviral drugs .
Adsorption Studies
The compound’s unique structure makes it suitable for adsorption studies , particularly in the context of environmental research. It can be used to understand how organic molecules interact with various substrates, which is vital for pollution control and remediation efforts .
Antioxidant Properties
Research has indicated that pyridine derivatives exhibit antioxidant properties . This compound, with its pyridine core, could be investigated for its ability to neutralize free radicals, which is significant in the prevention of oxidative stress-related diseases .
Drug Synthesis
The compound is a valuable intermediate in drug synthesis . Its reactive sites allow for modifications that can lead to the development of drugs with improved efficacy and reduced side effects. This is particularly relevant in the synthesis of drugs targeting central nervous system disorders .
Chemical Biology
In chemical biology , this compound can be used as a molecular probe to study biological systems. Its ability to bind selectively to certain enzymes or receptors can help elucidate biological pathways and mechanisms .
Medicinal Chemistry
Lastly, in medicinal chemistry , the compound’s pyridine and pyrimidine moieties are of interest for the design of new therapeutic agents. They can be used to improve pharmacokinetic properties of drugs, such as solubility and bioavailability .
Safety and Hazards
Direcciones Futuras
While specific future directions for this compound are not mentioned in the available literature, compounds with similar structures are often used in the development of clinically active drugs . The pyrrolidine ring, in particular, is a versatile scaffold for novel biologically active compounds . Therefore, this compound may have potential applications in drug discovery and development.
Mecanismo De Acción
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
It can be inferred from related compounds that it may interact with its targets and cause changes at the molecular level .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a broad range of biochemical pathways .
Pharmacokinetics
The physicochemical parameters of related compounds have been found to be modified to obtain the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Propiedades
IUPAC Name |
2-(4-methyl-6-oxo-2-pyridin-2-yl-1H-pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-7-8(6-10(16)17)12(18)15-11(14-7)9-4-2-3-5-13-9/h2-5H,6H2,1H3,(H,16,17)(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPASQMVGYLCXTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC=CC=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1449719.png)

![4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide hydrochloride](/img/structure/B1449721.png)
![{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1449724.png)
![1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione](/img/structure/B1449727.png)







